CMPD1
描述
CMPD-1 是一种非 ATP 竞争性、选择性抑制 p38 α 介导的丝裂原活化蛋白激酶 2a 磷酸化的抑制剂。 它也被称为抑制微管蛋白聚合
科学研究应用
CMPD-1 具有广泛的科学研究应用,包括:
化学: CMPD-1 用作研究 p38 α 介导的丝裂原活化蛋白激酶 2a 磷酸化抑制的工具化合物。
生物学: 它用于研究 p38 α 在各种细胞过程中的作用,包括炎症和细胞信号传导。
作用机制
CMPD-1 通过选择性抑制 p38 α 介导的丝裂原活化蛋白激酶 2a 磷酸化发挥其作用。这种抑制阻止了下游靶点的磷酸化,从而调节各种细胞过程。 CMPD-1 的分子靶点包括 p38 α 和丝裂原活化蛋白激酶 2a,它们参与与炎症、细胞生长和凋亡相关的途径 。
生化分析
Biochemical Properties
CMPD1 interacts with several biomolecules, primarily MK2 . It was originally developed as an inhibitor of MK2 activation . This compound primarily inhibits tubulin polymerization and induces apoptosis in glioblastoma cells . It also interacts with other proteins involved in the cell cycle and apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit human gastric cancer cell proliferation by inducing apoptosis and G2/M cell cycle arrest . This compound also has anti-tumor effects on human gastric cancer cell line MKN-45, possibly via downregulating oncogene c-Myc expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits tubulin polymerization and mitotic spindle formation, induces degradation of anti-apoptotic bcl-2 proteins, and leads to apoptosis of glioblastoma cells . Despite being a known inhibitor of MK2, this compound potently increases the phosphorylation of MK2 at doses strongly synergistic with SAHA .
Temporal Effects in Laboratory Settings
This compound exhibits temporal effects in laboratory settings. Single-agent this compound results in a potent G2/M arrest that is resolved over time without a significant induction of apoptosis . The combination of SAHA and this compound results in a similar or increased level of G2/M arrest, which conversely culminates in a significant induction of apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to modulate the actin remodeling pathway during chikungunya virus infection . Detailed information about the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is not extensively documented in the literature.
准备方法
CMPD-1 可以通过一系列涉及特定试剂和条件的化学反应合成。 一种常见的方法是使用 2'-氟-N-(4-羟基苯基)-[1,1'-联苯]-4-丁酰胺作为起始原料 。合成路线通常包括缩合、还原和纯化等步骤,以获得高纯度的最终产物。工业生产方法可能涉及使用优化的反应条件进行大规模合成,以确保一致性和产量。
化学反应分析
CMPD-1 经历各种类型的化学反应,包括:
氧化: CMPD-1 在特定条件下可以氧化形成氧化衍生物。
还原: 还原反应可以将 CMPD-1 转换为还原形式,改变其化学性质。
取代: CMPD-1 可以参与取代反应,其中官能团被其他基团取代。
这些反应中使用的常见试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物取决于所使用的特定条件和试剂 。
相似化合物的比较
CMPD-1 与其他类似化合物相比具有独特性,因为它选择性抑制 p38 α 介导的丝裂原活化蛋白激酶 2a 磷酸化。类似的化合物包括:
CMPD-2: 另一种具有不同选择性和效力的 p38 α 介导途径的抑制剂.
黄酮川芎嗪 C: 一种具有抗肿瘤活性的黑色素生成抑制剂,影响不同的信号通路.
PF-3644022: 丝裂原活化蛋白激酶 2 的 ATP 竞争性抑制剂,具有抗炎作用.
CMPD-1 因其非 ATP 竞争性机制和对特定磷酸化事件的选择性抑制而脱颖而出,使其成为科学研究和潜在治疗应用中的一种有价值的工具。
属性
IUPAC Name |
4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYAQBDIXCVKAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464220 | |
Record name | MK2a Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41179-33-3 | |
Record name | MK2a Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CMPD1?
A1: this compound is primarily characterized as a substrate-selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK), specifically targeting its interaction with the substrate MAPK-activated protein kinase 2 (MK2a). []
Q2: How does this compound's substrate selectivity differ from other p38 inhibitors?
A2: Unlike conventional p38 inhibitors that directly compete with ATP binding, this compound exhibits a unique mechanism. It selectively prevents the phosphorylation of MK2a, a downstream substrate of p38α, without significantly affecting the phosphorylation of other p38 substrates like ATF-2. []
Q3: What are the downstream consequences of this compound-mediated MK2a inhibition?
A3: this compound's inhibition of MK2a leads to a variety of downstream effects, including:
- Modulation of gene expression: this compound treatment affects the expression of genes involved in cell cycle regulation (e.g., p21), chemokine signaling (e.g., IL-8, CXCL family), and cellular differentiation. [, , ]
- Cell cycle arrest: this compound induces a potent G2/M cell cycle arrest in various cell lines, including acute myeloid leukemia (AML) cells. [, ]
- Apoptosis induction: When combined with histone deacetylase inhibitors (HDIs) like SAHA, this compound promotes significant apoptosis in AML cells, suggesting a synergistic effect. [, ]
- Alterations in microtubule dynamics: Research indicates this compound may function as a microtubule-destabilizing agent, affecting cellular morphology and processes like migration and invasion. [, ]
Q4: Does this compound affect other signaling pathways besides p38/MK2?
A4: While this compound is primarily known for targeting p38/MK2, research suggests it might influence other signaling pathways:
- LATS1/YAP1 pathway: this compound treatment has been linked to LATS1 activation and downstream YAP1 phosphorylation, suggesting potential involvement in cell cycle regulation. []
- ERK/MAPK pathway: Studies show that this compound can modulate ERK/MAPK signaling, leading to alterations in Stat3 phosphorylation and influencing antitumor effects. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C21H19FNO3, and its molecular weight is 353.38 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research abstracts do not include detailed spectroscopic data, techniques like NMR spectroscopy and mass spectrometry have been employed to characterize this compound and its analogs. [, , ]
Q7: What is known about the material compatibility and stability of this compound?
A7: The provided research abstracts do not provide specific information regarding the material compatibility and stability of this compound. Further investigation is needed to assess its performance and applications under various conditions.
Q8: Does this compound possess any catalytic properties?
A8: this compound is primarily investigated as an enzyme inhibitor and not for its catalytic properties. Its main mode of action involves binding to p38α MAPK and inhibiting its activity rather than catalyzing a specific reaction.
Q9: Have any computational studies been performed on this compound?
A9: Yes, computational techniques like molecular docking and molecular dynamics simulations have been employed to:
- Investigate the binding mode of this compound to p38α MAPK. []
- Screen for potential anti-cancer compounds targeting mutated p53. []
- Evaluate the potential of this compound analogs as inhibitors of blood coagulation factors against SARS-CoV-2. []
Q10: How do structural modifications affect this compound's activity?
A10: While limited information is available on this compound's SAR, research on its analogs suggests:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。